molecular formula C13H21NOSe B14483287 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol CAS No. 65349-60-2

1-(Diethylamino)-3-(phenylselanyl)propan-2-ol

Cat. No.: B14483287
CAS No.: 65349-60-2
M. Wt: 286.28 g/mol
InChI Key: PGRKPTHVANVGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is an organic compound that features a diethylamino group, a phenylselanyl group, and a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol typically involves the reaction of diethylamine with a suitable precursor containing a phenylselanyl group. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of dry ether as a solvent to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.

Scientific Research Applications

1-(Diethylamino)-3-(phenylselanyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol involves its interaction with molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the phenylselanyl group can participate in redox reactions. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

    1-(Diethylamino)-2-propanol: Similar structure but lacks the phenylselanyl group.

    1-(Dimethylamino)-2-propanol: Contains a dimethylamino group instead of a diethylamino group.

    Propan-2-ol: A simpler alcohol without the amino or phenylselanyl groups.

Uniqueness: 1-(Diethylamino)-3-(phenylselanyl)propan-2-ol is unique due to the presence of both the diethylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications.

Properties

CAS No.

65349-60-2

Molecular Formula

C13H21NOSe

Molecular Weight

286.28 g/mol

IUPAC Name

1-(diethylamino)-3-phenylselanylpropan-2-ol

InChI

InChI=1S/C13H21NOSe/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3

InChI Key

PGRKPTHVANVGJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C[Se]C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.